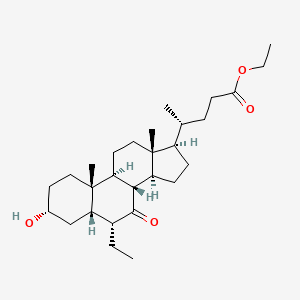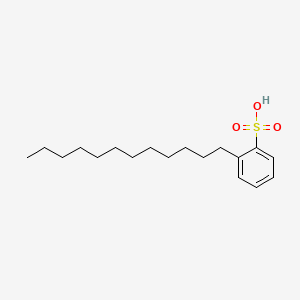
3'-Hydroxy-6-methylflavone
Übersicht
Beschreibung
3’-Hydroxy-6-methylflavone: is a flavonoid compound belonging to the class of flavones. Flavonoids are a group of natural substances with variable phenolic structures and are known for their diverse pharmacological properties. 3’-Hydroxy-6-methylflavone has garnered attention due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-6-methylflavone typically involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization. This method is advantageous as it allows for the simultaneous epoxidation and cyclization in a single step . Another method involves the demethylation of 3-hydroxyflavones .
Industrial Production Methods: Industrial production of 3’-Hydroxy-6-methylflavone may employ eco-friendly techniques such as the grinding technique, which provides a green synthesis route. This method involves the use of urea-hydrogen peroxide complex and potassium hydroxide in ethanol under grinding conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Hydroxy-6-methylflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced flavone derivatives.
Substitution: The hydroxyl group at the 3’ position can undergo substitution reactions to form various substituted flavones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized flavone derivatives.
Reduction: Reduced flavone derivatives.
Substitution: Substituted flavone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of other flavonoid derivatives.
- Studied for its chemical reactivity and stability .
Biology:
- Investigated for its antioxidant properties, which help in scavenging free radicals.
- Studied for its anti-inflammatory effects .
Medicine:
- Potential therapeutic agent for neuroprotective effects.
- Studied for its antidepressant, anticonvulsant, and antinociceptive effects, possibly involving GABAergic mechanisms .
Industry:
- Used in the formulation of dietary supplements and nutraceuticals.
- Potential use in the cosmetic industry for its antioxidant properties .
Wirkmechanismus
The mechanism of action of 3’-Hydroxy-6-methylflavone involves its interaction with various molecular targets and pathways:
GABAergic Mechanisms: The compound potentiates GABA-induced currents through GABA A receptors, which may contribute to its antidepressant, anticonvulsant, and antinociceptive effects.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxyflavone
- 3-Methoxyflavone
- Quercetin (3,3’,4’,5,7-pentahydroxyflavone)
- Baicalein (5,6,7-trihydroxyflavone)
Comparison:
- 3-Hydroxyflavone: Similar antioxidant and anti-inflammatory properties but lacks the methyl group at the 6-position.
- 3-Methoxyflavone: Contains a methoxy group instead of a hydroxyl group, which may alter its reactivity and biological activity.
- Quercetin: Highly potent antioxidant with multiple hydroxyl groups, making it more hydrophilic.
- Baicalein: Known for its strong anti-inflammatory and anticancer properties, with hydroxyl groups at different positions .
Uniqueness of 3’-Hydroxy-6-methylflavone:
Eigenschaften
IUPAC Name |
2-(3-hydroxyphenyl)-6-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-5-6-15-13(7-10)14(18)9-16(19-15)11-3-2-4-12(17)8-11/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOQFZSTTRNHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B3425714.png)












![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B3425809.png)
